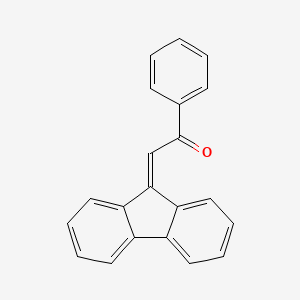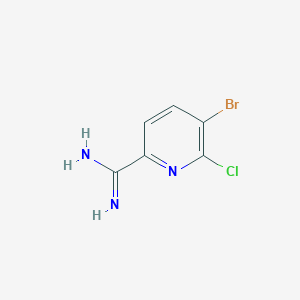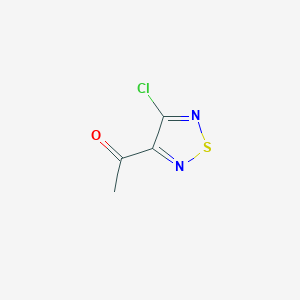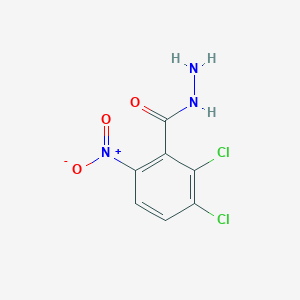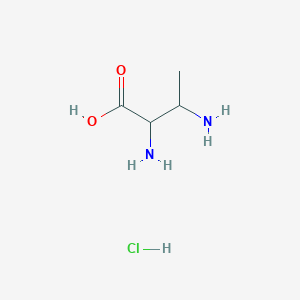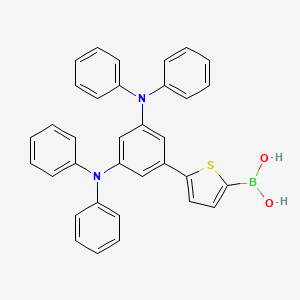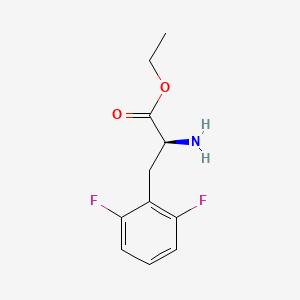
(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The final step involves esterification of the resulting amino acid derivative with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,6-Difluoro-L-Phenylalanine: Lacks the ester group but contains the difluorophenyl and amino groups.
Uniqueness
(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is unique due to the presence of both the ethyl ester and difluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13F2NO2 |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
Clave InChI |
MCVJOZJBVQCTIG-JTQLQIEISA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=C(C=CC=C1F)F)N |
SMILES canónico |
CCOC(=O)C(CC1=C(C=CC=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


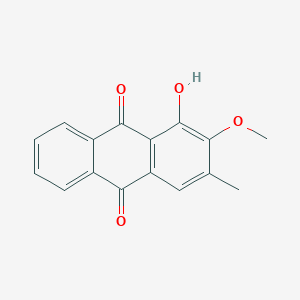
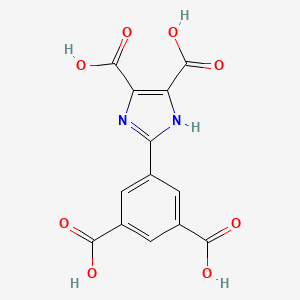
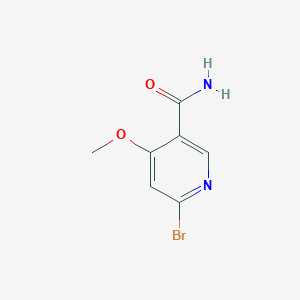

![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
